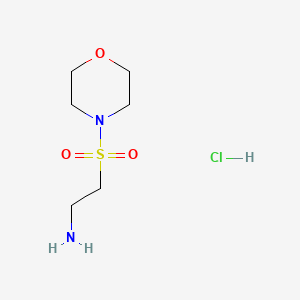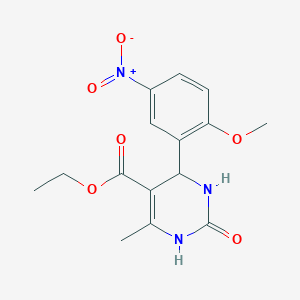
ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often synthesized using the Biginelli reaction, a multicomponent cyclocondensation reaction that typically involves an aldehyde, a β-keto ester, and urea or thiourea. These compounds have been studied for various potential applications, including antioxidant and radioprotective activities .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been achieved through the Biginelli reaction, which is catalyzed by various agents such as SiCl4 and PTSA . The reaction conditions are optimized to yield the desired products in good quantities. The synthesized compounds are then characterized using various spectroscopic techniques, including IR, NMR (both 1H and 13C), LCMS, and elemental analysis to confirm their structures .
Molecular Structure Analysis
Crystal structure determination is a crucial step in understanding the molecular conformation and arrangement of pyrimidine derivatives. X-ray diffraction (XRD) has been used to determine the crystal structures of similar compounds, providing insights into their conformations . Single-crystal X-ray diffraction data can reveal the space group, unit cell parameters, and the presence of disorder in the molecule .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions due to their activated unsaturated systems. They can act as electrophiles in conjugated addition reactions with carbanions in the presence of basic catalysts. These reactions are significant as they can lead to a multitude of biological activities, which are often explored in the context of medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystal packing stability can be affected by weak intermolecular interactions such as O–H...O or C–H...O hydrogen bonds . The density, melting point, and solubility of these compounds can be determined experimentally, and these properties are essential for their practical applications in various fields, including pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate and its derivatives have been investigated for their antitumor activity. A study by Temple et al. (1992) highlighted the antitumor potential of related pyridine derivatives in mice, identifying them as potent antimitotic agents. These compounds, including ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, exhibited significant inhibition of tumor growth. The research suggests that the oxime of the compound, along with several related compounds, shows promise as antitumor agents due to their structure-activity relationship, particularly in the 5-nitropyridine series (Temple, C., Rener, G., Waud, W., & Noker, P., 1992).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of novel compounds derived from ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate. A study by Yavari et al. (2002) reported the synthesis of 7-oxo-7H-pyrido[1,2,3-cd]perimidine derivatives through a reaction involving dimethyl acetylenedicarboxylate and triphenylphosphine, highlighting the compound's versatility in synthesizing heterocyclic compounds (Yavari, I., Adib, M., Jahani-Moghaddam, F., & Bijanzadeh, H., 2002).
Antimicrobial and Enzyme Inhibition
Tiwari et al. (2018) conducted a study on the synthesis of novel chromone-pyrimidine coupled derivatives, including those derived from ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, and evaluated their antimicrobial activity. The research found that certain derivatives exhibited potent antibacterial and antifungal activities, suggesting their potential in antimicrobial applications. The study also included enzyme assay and docking studies to predict the mode of action of these compounds, further underscoring their scientific relevance (Tiwari, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Karnik, K. S., & Nikalje, A. P., 2018).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This would involve discussing potential future research directions, such as new reactions that the compound could be used in, or new applications for the compound.
I hope this helps! If you have any other questions, feel free to ask.
Eigenschaften
IUPAC Name |
ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6/c1-4-24-14(19)12-8(2)16-15(20)17-13(12)10-7-9(18(21)22)5-6-11(10)23-3/h5-7,13H,4H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGLGAOBEHCNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)[N+](=O)[O-])OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methoxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2552938.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)
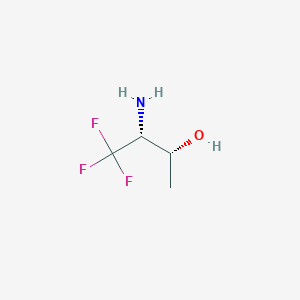
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
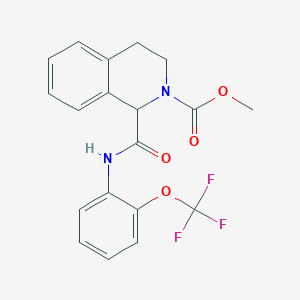
![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
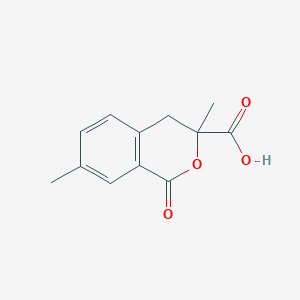
![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)
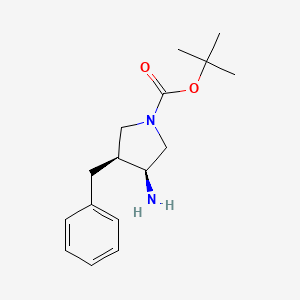
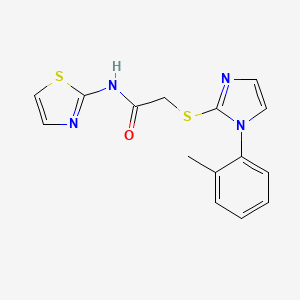
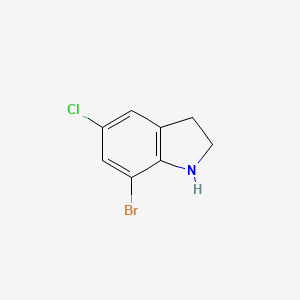
![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)
